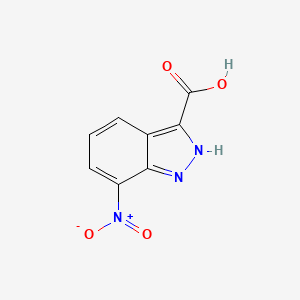

7-Nitro-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

7-Nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound containing an indazole ring that has been nitrated at the 7 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1H-indazole-3-carboxylic acid typically involves the nitration of indazole derivatives. One common method includes the nitrosation of indoles in a slightly acidic environment, followed by further functionalization . Another approach involves the use of palladium or copper-catalyzed cyanation of 3-halogenated indazoles, followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups such as amino, halogen, or hydroxyl groups, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

7-Nitro-1H-indazole-3-carboxylic acid is primarily researched for its potential in developing new therapeutic agents. Its role as an intermediate in synthesizing bioactive compounds makes it valuable in:

- Anti-inflammatory Drugs : The compound has shown promise in the synthesis of anti-inflammatory agents, which can be critical for treating chronic inflammatory diseases .

- Cancer Therapeutics : It is utilized in studies related to enzyme inhibition, particularly concerning cancer treatments, where understanding enzyme activity can lead to novel therapeutic strategies .

Biochemical Research

In biochemical studies, this compound serves as a tool to investigate:

- Mechanisms of Nitro Compounds : Researchers explore the biological effects of nitro compounds, which can provide insights into their mechanisms of action and potential therapeutic effects .

- Enzyme Activity : The compound aids in understanding the inhibition of specific enzymes, which is crucial for developing targeted therapies in oncology .

Analytical Chemistry

The compound is employed as a standard in analytical chemistry:

- Calibration Standards : It is used to calibrate instruments and validate procedures, enhancing the accuracy of chemical analyses .

- Synthesis of Derivatives : Various derivatives synthesized from this compound are utilized as standards in analytical methods, further improving laboratory practices .

Agricultural Chemistry

In agricultural research, this compound contributes to:

- Development of Agrochemicals : It is investigated for its potential applications in formulating effective herbicides and pesticides, aiming for environmentally friendly solutions .

Material Science

Researchers are exploring the properties of this compound for applications in material science:

- Organic Electronics : The compound's unique chemical structure is being studied for its potential use in creating novel materials for organic electronics and photonic devices .

Case Studies and Research Findings

Wirkmechanismus

The primary mechanism of action of 7-Nitro-1H-indazole-3-carboxylic acid involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme catalyzes the conversion of arginine to citrulline and nitric oxide (NO). By inhibiting nNOS, the compound reduces the production of NO, which is involved in various physiological and pathological processes, including neurotransmission, inflammation, and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-7-nitroindazole: A more potent but less specific inhibitor of nNOS.

N-Propyl-L-arginine (NPA): Acts on a different site to inhibit nNOS.

1H-Indazole-3-carboxaldehyde: A key intermediate in the synthesis of various indazole derivatives.

Uniqueness

7-Nitro-1H-indazole-3-carboxylic acid is unique due to its specific nitration at the 7 position, which confers selective inhibition of nNOS. This selectivity makes it a valuable tool in studying the role of nitric oxide in neuronal tissues and developing potential therapeutic agents for neurodegenerative diseases .

Biologische Aktivität

7-Nitro-1H-indazole-3-carboxylic acid (7-NICA) is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant interactions with various biological targets, notably kinases, and has been studied for its potential therapeutic applications.

Target Interaction

The primary targets of 7-NICA are kinases, which are crucial in regulating cellular functions. The compound acts as an inhibitor, modulating the activity of these enzymes and influencing various biochemical pathways. Specifically, it has shown efficacy in inhibiting neuronal nitric oxide synthase (nNOS), which is vital for nitric oxide production in the nervous system. This inhibition can have implications for neuroprotection and the treatment of neurodegenerative diseases .

Biochemical Pathways

7-NICA's action primarily affects pathways involving its target kinases. By inhibiting these enzymes, the compound can disrupt processes such as cell proliferation and apoptosis in cancer cells, leading to reduced tumor growth. The compound has been observed to induce apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .

Pharmacokinetics

Bioavailability and Metabolism

The pharmacokinetic profile of 7-NICA is influenced by its lipophilicity and water solubility. It undergoes metabolism primarily in the liver via cytochrome P450 enzymes, producing various metabolites that may also possess biological activity. Understanding these metabolic pathways is essential for optimizing therapeutic applications.

Cellular Effects

In Vitro Studies

In laboratory settings, 7-NICA has demonstrated significant effects on different cell types. For instance, it effectively inhibits cell proliferation in cancer models and has been associated with inducing apoptosis. Studies have indicated that at low doses, the compound exhibits minimal toxicity while maintaining its efficacy against tumor growth and inflammation .

Case Studies

Several studies have highlighted the biological activity of 7-NICA:

- Anticancer Activity : Research has shown that 7-NICA can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies on human cancer cell lines demonstrated IC50 values indicating potent inhibitory effects on cell viability .

- Neuroprotective Effects : The compound's ability to inhibit nNOS suggests potential applications in neurodegenerative diseases such as Alzheimer's disease. Its selective inhibition may help mitigate neuronal damage associated with excessive nitric oxide production .

Comparative Analysis

To better understand 7-NICA's unique properties, a comparison with similar compounds is helpful:

| Compound | Target | Activity Level | Notes |

|---|---|---|---|

| 3-Bromo-7-nitroindazole | nNOS | Moderate | More potent but less specific than 7-NICA |

| N-Propyl-L-arginine (NPA) | nNOS | High | Acts on a different site |

| 1H-Indazole-3-carboxaldehyde | Various | Variable | Key intermediate for synthesis |

Eigenschaften

IUPAC Name |

7-nitro-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-4-2-1-3-5(11(14)15)6(4)9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZNTWOQBYJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.